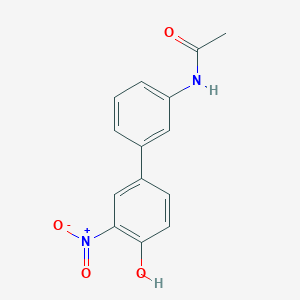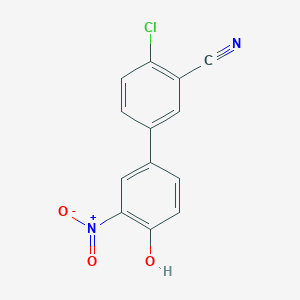
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% (4-FCP-2NP) is a synthetic compound with a wide range of scientific applications. It is a versatile reagent used in organic synthesis and has been studied for its potential therapeutic effects in various diseases.
Applications De Recherche Scientifique
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% has been studied for its potential therapeutic effects in various diseases. It has been used in the synthesis of a variety of drugs, including anti-cancer agents and anticonvulsants. It has also been used in the synthesis of fluorescent dyes and photolabile protecting groups. In addition, 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% has been used in the synthesis of polymers, and as a reagent for the synthesis of a variety of organic compounds.
Mécanisme D'action
The mechanism of action of 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% is not fully understood. However, it is thought to act as a substrate for cytochrome P450 enzymes and as a proton donor in the presence of a base. It is also thought to act as an oxidant and to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% has been studied for its potential therapeutic effects in various diseases. In vitro studies have shown that it has anti-inflammatory, anti-tumor, and anti-angiogenic activities. It has also been shown to inhibit the growth of certain cancer cell lines. In addition, 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% is a versatile reagent with a wide range of applications in organic synthesis. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use. For example, the compound is unstable in the presence of light and air and can be easily oxidized. In addition, it is toxic and should be handled with care.
Orientations Futures
The potential therapeutic effects of 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% are still being explored. Further research is needed to better understand its mechanism of action and to develop more effective therapeutic strategies. In addition, further research is needed to explore the potential of 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% as a substrate for drug metabolism and as a reagent for the synthesis of a variety of organic compounds. Finally, further research is needed to explore the potential of 4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% as a fluorescent dye and photolabile protecting group.
Méthodes De Synthèse
4-(4-Carboxy-3-fluorophenyl)-2-nitrophenol, 95% is synthesized by reacting 4-chloro-3-fluorophenol with 2-nitrophenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as acetic acid or ethyl acetate. The reaction is carried out at a temperature of approximately 70°C and a pressure of 10-20 bar. The resulting product is a yellowish-brown liquid which is then purified by distillation or recrystallization.
Propriétés
IUPAC Name |
2-fluoro-4-(4-hydroxy-3-nitrophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO5/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-12(16)11(6-8)15(19)20/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYOGMQXIWEKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)O)[N+](=O)[O-])F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686296 |
Source


|
| Record name | 3-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-20-5 |
Source


|
| Record name | 3-Fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)





![4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95%](/img/structure/B6382814.png)





